molecular formula C12H17NO3S B13489097 (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide

(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide

Cat. No.: B13489097
M. Wt: 255.34 g/mol
InChI Key: MEMVHCXBJIIDBV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a methoxypropyl group, a phenylethene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 2-phenylethene-1-sulfonyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as sodium azide or alkyl halides, leading to the formation of azide or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or alkylated derivatives.

Scientific Research Applications

(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The phenylethene moiety may interact with hydrophobic pockets within the target protein, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide: Lacks the (E)-configuration, which may affect its binding affinity and biological activity.

    N-(3-methoxypropyl)-2-phenylethene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties and reactivity.

    N-(3-methoxypropyl)-2-phenylethene-1-sulfonyl chloride: A precursor in the synthesis of the target compound, with distinct reactivity due to the presence of the sulfonyl chloride group.

Uniqueness

(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological interactions. This configuration may enhance its binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

(E)-N-(3-methoxypropyl)-2-phenylethenesulfonamide

InChI

InChI=1S/C12H17NO3S/c1-16-10-5-9-13-17(14,15)11-8-12-6-3-2-4-7-12/h2-4,6-8,11,13H,5,9-10H2,1H3/b11-8+

InChI Key

MEMVHCXBJIIDBV-DHZHZOJOSA-N

Isomeric SMILES

COCCCNS(=O)(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

COCCCNS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.